![molecular formula C18H38O2Si2 B14457850 [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 73206-01-6](/img/structure/B14457850.png)
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclododecene ring and two trimethylsilane groups connected via oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclododecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclododecene+2(Trimethylsilyl chloride)+2(Sodium hydride)→[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)+2(Sodium chloride)
Industrial Production Methods
On an industrial scale, the production of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Aplicaciones Científicas De Investigación
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Mecanismo De Acción
The mechanism by which [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
[Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane): Similar structure but with a smaller cyclodecene ring.
1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclododecene ring.
Uniqueness
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger cyclododecene ring, which imparts different physical and chemical properties compared to similar compounds with smaller rings. This uniqueness makes it valuable for specific applications where larger ring structures are advantageous.
Propiedades
Número CAS |
73206-01-6 |
|---|---|
Fórmula molecular |
C18H38O2Si2 |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
trimethyl-(2-trimethylsilyloxycyclododecen-1-yl)oxysilane |
InChI |
InChI=1S/C18H38O2Si2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18(17)20-22(4,5)6/h7-16H2,1-6H3 |
Clave InChI |
GSWNMTVWRBZOBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(CCCCCCCCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
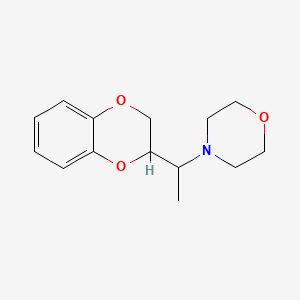

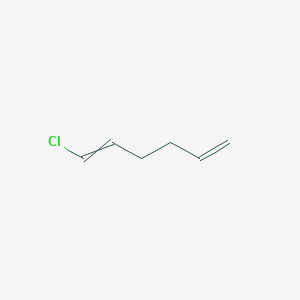

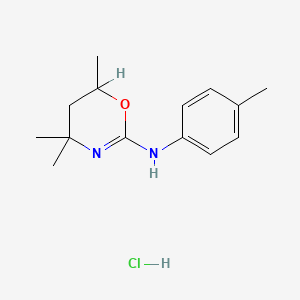
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

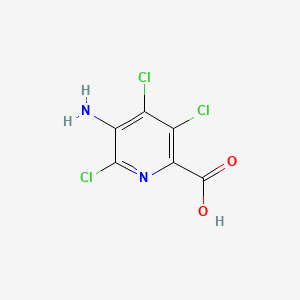
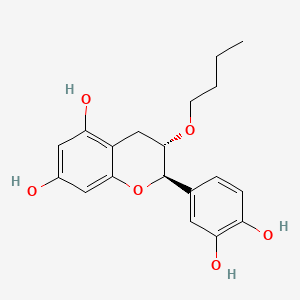
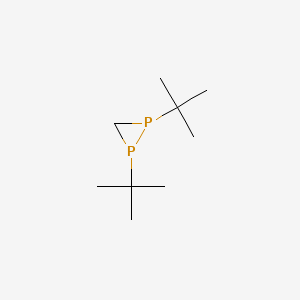
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
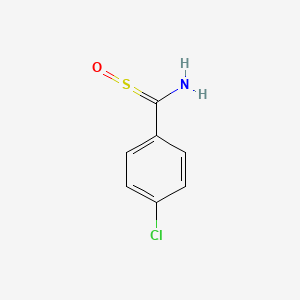
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
